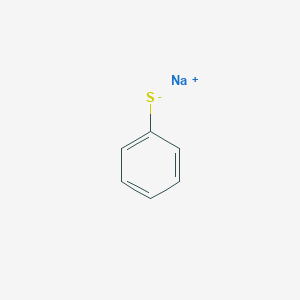
sodium;benzenethiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;benzenethiolate, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .
准备方法
Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]
Industrial Production Methods: In industrial settings, the production of methyltrichlorosilane involves optimizing the amount of metal catalyst to favor the formation of this compound over other products like dimethyldichlorosilane .
Types of Reactions:
Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts it to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]
Reduction: Reduction with alkali metals forms a highly crosslinked material called polymethylsilyne: [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]
Common Reagents and Conditions:
Hydrolysis: Water
Alcoholysis: Methanol or other alcohols
Reduction: Alkali metals like sodium
Major Products:
Hydrolysis: Methylsilanetriol and hydrochloric acid
Alcoholysis: Trimethoxymethylsilane and hydrochloric acid
Reduction: Polymethylsilyne and sodium chloride
科学研究应用
Methyltrichlorosilane is extensively used in various fields:
Chemistry: As a precursor for synthesizing siloxane polymers and other organosilicon compounds.
Biology: Utilized in the modification of surfaces to create hydrophobic coatings.
Medicine: Employed in the development of biocompatible materials for medical devices.
Industry: Used in the production of silicone resins, adhesives, and sealants.
作用机制
The primary mechanism by which methyltrichlorosilane exerts its effects is through its reactivity with water and alcohols, leading to the formation of silanols and alkoxysilanes. These intermediates further condense to form cross-linked polymer networks, which are essential in creating various silicone-based materials .
相似化合物的比较
- Dimethyldichlorosilane (CH₃)₂SiCl₂
- Trimethylchlorosilane (CH₃)₃SiCl
Comparison:
- Dimethyldichlorosilane: Unlike methyltrichlorosilane, it has two methyl groups and two chlorine atoms attached to silicon. It is a major product in the industrial production of organosilicon compounds .
- Trimethylchlorosilane: Contains three methyl groups and one chlorine atom attached to silicon. It is less reactive compared to methyltrichlorosilane due to the presence of more methyl groups .
Methyltrichlorosilane is unique due to its high reactivity and ability to form highly cross-linked polymer networks, making it valuable in various industrial applications .
属性
IUPAC Name |
sodium;benzenethiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWQDAUIUBVCDD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














